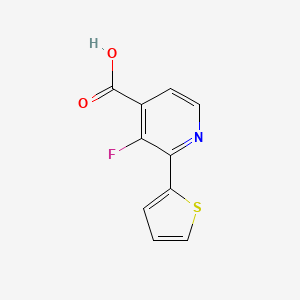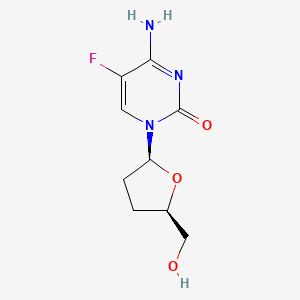
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, featuring a thiophene ring substituted at the 2-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid typically involves the functionalization of the thiophene ring and subsequent coupling with isonicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(thiophen-2-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)isonicotinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoroisonicotinic acid: Lacks the thiophene ring, which can affect its electronic properties and reactivity.
Thiophene-2-carboxylic acid: A simpler structure that lacks the isonicotinic acid moiety.
Uniqueness
3-Fluoro-2-(thiophen-2-yl)isonicotinic acid is unique due to the combination of the fluorine atom and the thiophene ring, which can impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6FNO2S |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-fluoro-2-thiophen-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-8-6(10(13)14)3-4-12-9(8)7-2-1-5-15-7/h1-5H,(H,13,14) |
InChI Key |
ZBPWDWMVTZXGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)





